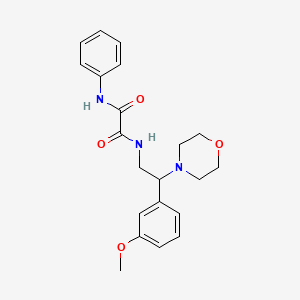![molecular formula C17H19NO3S B2923531 Ethyl 2-(cyclopentanecarboxamido)benzo[b]thiophene-3-carboxylate CAS No. 546079-75-8](/img/structure/B2923531.png)
Ethyl 2-(cyclopentanecarboxamido)benzo[b]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(cyclopentanecarboxamido)benzo[b]thiophene-3-carboxylate is a derivative of benzo[b]thiophene . Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S and has an odor similar to naphthalene . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .
Synthesis Analysis
The synthesis of thiophene derivatives, including Ethyl 2-(cyclopentanecarboxamido)benzo[b]thiophene-3-carboxylate, often involves the Gewald synthesis . This process involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which results in aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of Ethyl 2-(cyclopentanecarboxamido)benzo[b]thiophene-3-carboxylate is derived from the structure of benzo[b]thiophene . The molecular weight of benzo[b]thiophene is 162.251 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 2-(cyclopentanecarboxamido)benzo[b]thiophene-3-carboxylate derivatives are complex and involve several steps . The process includes introducing different substituents on the 4-position of the benzo[b]thiophene ring .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research into the chemical properties and synthesis methods of derivatives similar to Ethyl 2-(cyclopentanecarboxamido)benzo[b]thiophene-3-carboxylate has led to developments in organic synthesis techniques. For instance, a study demonstrated the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, employing multicomponent reactions for the creation of compounds with potential apoptotic activity in breast cancer models. This research showcases the versatility of thiophene derivatives in synthesizing novel compounds with significant biological activities (Gad et al., 2020).
Biological Activity
Various studies have explored the biological activities of thiophene derivatives, revealing their potential in developing therapeutic agents. A particular focus has been on the anti-inflammatory, antioxidant, and anti-rheumatic properties. For example, novel compounds synthesized from ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates were evaluated for their in vitro antioxidant and in vivo anti-inflammatory activities. These compounds exhibited significant activity, comparable to standard drugs like diclofenac, highlighting their potential in treating inflammatory conditions (Madhavi & Sreeramya, 2017).
Another study investigated the anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes. The findings showed significant antioxidant, analgesic, and anti-rheumatic effects, suggesting these compounds could be promising candidates for anti-rheumatic therapies (Sherif & Hosny, 2014).
Antimicrobial and Antioxidant Applications
Thiophene derivatives have also been studied for their antimicrobial and antioxidant properties. Research on novel cycloalkylthiophene-Schiff bases and their metal complexes has demonstrated effective antibacterial and antifungal activity against various pathogenic strains, offering insights into their potential use in combating microbial infections (Altundas et al., 2010). Additionally, synthesized compounds such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates showed remarkable antioxidant potential, indicating their utility in oxidative stress-related conditions (Raghavendra et al., 2016).
Propiedades
IUPAC Name |
ethyl 2-(cyclopentanecarbonylamino)-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-2-21-17(20)14-12-9-5-6-10-13(12)22-16(14)18-15(19)11-7-3-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLDZUCVUNWVIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(cyclopentanecarboxamido)benzo[b]thiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2923449.png)
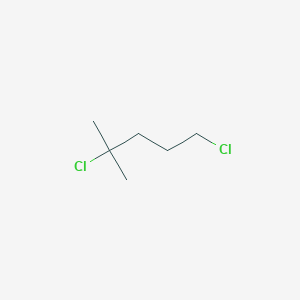
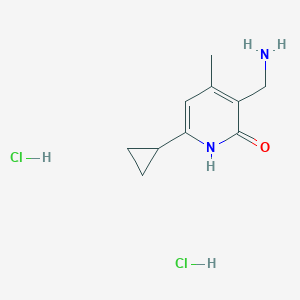
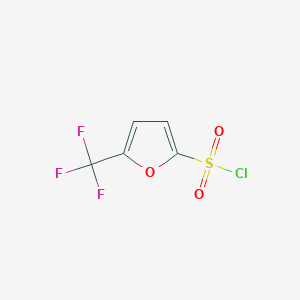
![N-(4-chloro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2923453.png)
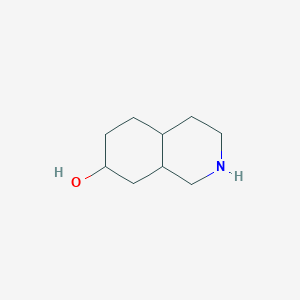
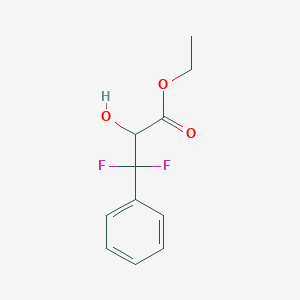
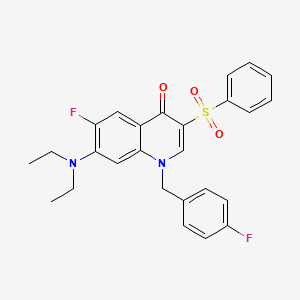
![Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B2923461.png)
![2-(7-benzyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2923462.png)
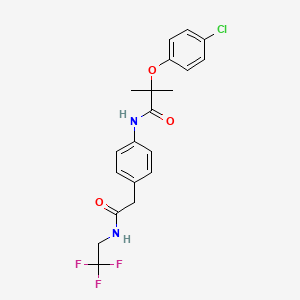
![7-[(E)-but-2-enyl]-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/no-structure.png)
![N~4~-(3-chlorophenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2923465.png)
